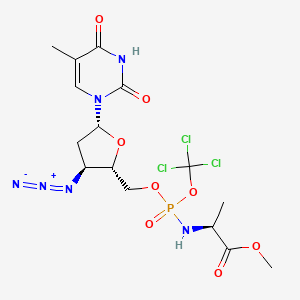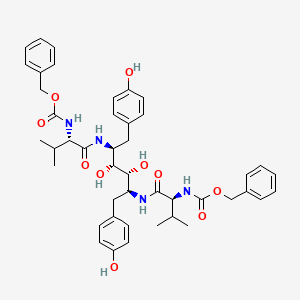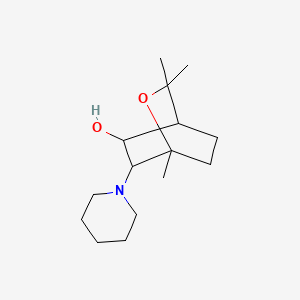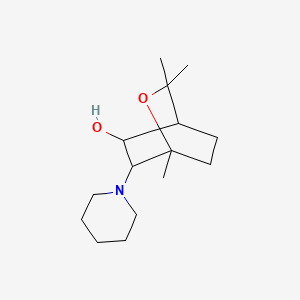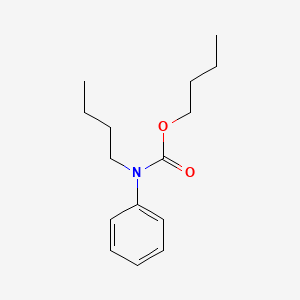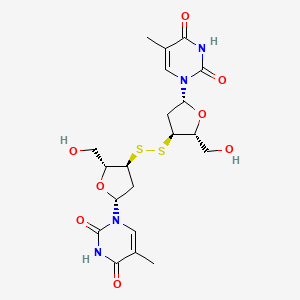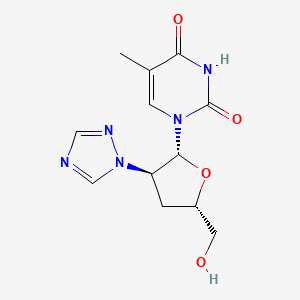
1-(Cycloheptylmethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 409495 is a compound used in various scientific research applications, particularly in the field of genetic manipulation. It is often associated with CRISPR/Cas9 technology, which is a powerful tool for gene editing. This compound is utilized in the development of neural stem cells and other genetic modifications.
Vorbereitungsmethoden
The preparation of NSC 409495 involves several synthetic routes and reaction conditions. One common method includes the isolation of neural stem cells from tissue, followed by their expansion and differentiation in cell culture. This process requires specific reagents and conditions to ensure the successful generation of neural stem cells . Industrial production methods for NSC 409495 typically involve large-scale cell culture techniques and the use of pluripotent stem cells to produce neural progenitors .
Analyse Chemischer Reaktionen
NSC 409495 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium pentobarbital, glucose, and trypsin-EDTA . The major products formed from these reactions are neural stem cells and other neural cell types .
Wissenschaftliche Forschungsanwendungen
NSC 409495 has a wide range of scientific research applications. It is used in the study of embryonic neurogenesis, modeling the pathogenesis of central nervous system diseases, and designing drug-screening systems . Additionally, it has applications in regenerative medicine, providing opportunities for cell therapy of neurodegenerative diseases . The compound is also utilized in CRISPR/Cas9 technology for targeted gene editing and the development of neural stem cells .
Wirkmechanismus
The mechanism of action of NSC 409495 involves its role in genetic manipulation. It is used in CRISPR/Cas9 technology to target specific genes and introduce genetic modifications. The compound interacts with molecular targets such as transcription factors and other genetic elements to achieve the desired genetic changes .
Vergleich Mit ähnlichen Verbindungen
NSC 409495 is unique in its application in CRISPR/Cas9 technology and the development of neural stem cells. Similar compounds include other CRISPR activation plasmids and double nickase plasmids . These compounds share some similarities in their use for genetic manipulation but differ in their specific applications and molecular targets.
Eigenschaften
CAS-Nummer |
2815-38-5 |
|---|---|
Molekularformel |
C14H18N4O4 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
N-(cycloheptylmethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c19-17(20)12-7-8-13(14(9-12)18(21)22)16-15-10-11-5-3-1-2-4-6-11/h7-11,16H,1-6H2 |
InChI-Schlüssel |
NNPXYFVRYBIKEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



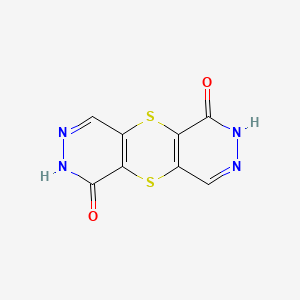
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
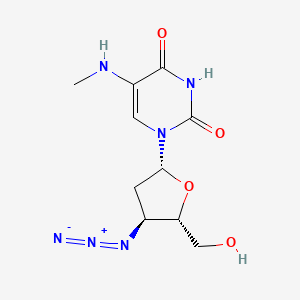
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
